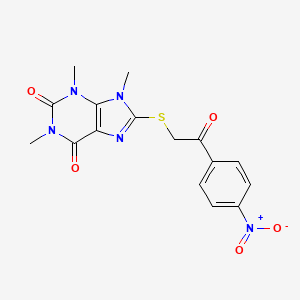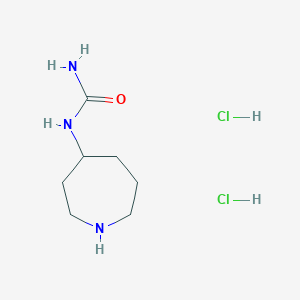
Azepan-4-ylurea;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-4-ylurea;dihydrochloride is a chemical compound with the CAS Number: 2305256-01-1 . It has a molecular weight of 230.14 .
Physical And Chemical Properties Analysis
Azepan-4-ylurea;dihydrochloride has a molecular weight of 230.14 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
1. Neurological and Psychiatric Disorders
- Metabotropic Glutamate Receptor 5 (mGlu5) Inhibition: A study explored the use of a novel compound, CTEP, as an mGlu5 negative allosteric modulator with potential applications in depression, Parkinson's disease, and fragile X syndrome (Lindemann et al., 2011).
2. Cancer Research
- Azepane-Based Compounds in Therapeutics: Azepane-based compounds have shown a variety of pharmacological properties, including applications in anti-cancer therapies. The development of new azepane-containing analogs is a prominent research topic in medicinal chemistry (Zha et al., 2019).
3. Pharmacokinetics and Drug Metabolism
- Effects on Drug Glucuronidation: Research has investigated the effect of various drugs on the glucuronidation of zidovudine, a treatment for AIDS or ARC. This study is crucial for understanding drug interactions and metabolism (Sim et al., 1991).
4. Pharmaceutical Development
- Synthesis of Novel Azepane Derivatives: A study focused on the structure-based optimization of novel azepane derivatives as PKB inhibitors, which are significant in the development of new therapeutic drugs (Breitenlechner et al., 2004).
5. Anaphylaxis and Allergic Reactions
- Inhibition of Leukotriene-Mediated Anaphylaxis: Research has been conducted on Azelastine, a compound related to Azepan-4-ylurea, to study its effects in inhibiting leukotriene-mediated acute lung anaphylaxis, suggesting its potential as an antiallergic agent (Chand et al., 1986).
6. Cognitive Impairment
- Histone Deacetylase Inhibitors for Vascular Cognitive Impairment: The study of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates as histone deacetylase inhibitors showed their potential in improving vascular cognitive impairment, which correlates with dementia (Kaur et al., 2019).
7. Cardiovascular Health
- Neuropeptide Y Y(2) Receptor Antagonism: A study introduced BIIE0246, a selective and high-affinity neuropeptide Y Y(2) receptor antagonist, potentially beneficial in cardiovascular health (Doods et al., 1999).
Safety and Hazards
The safety information available indicates that Azepan-4-ylurea;dihydrochloride has the following hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
azepan-4-ylurea;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-7(11)10-6-2-1-4-9-5-3-6;;/h6,9H,1-5H2,(H3,8,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGKLZKCRNYQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

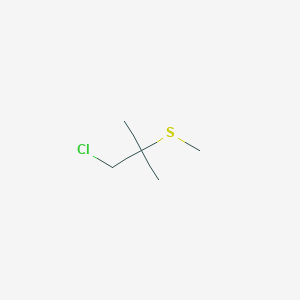
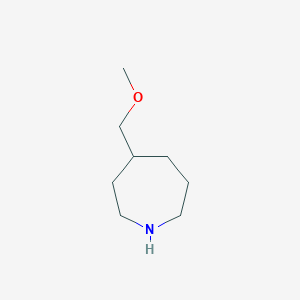
![2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2835017.png)
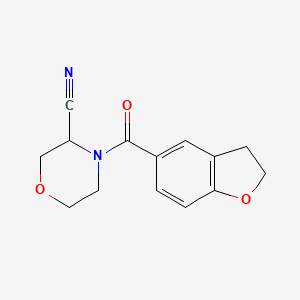
![1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B2835019.png)
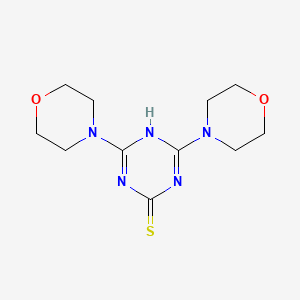
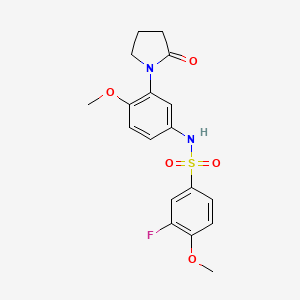
![2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2835023.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2835026.png)
![N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2835027.png)
![[3-Amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2835030.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2835031.png)
![N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2835034.png)
